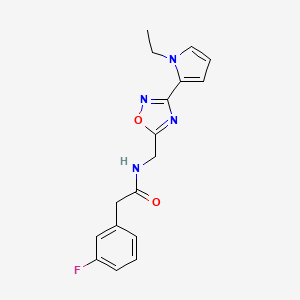

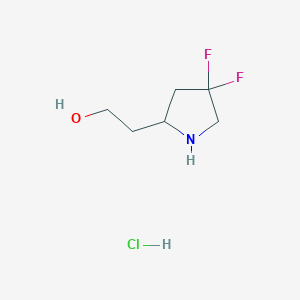

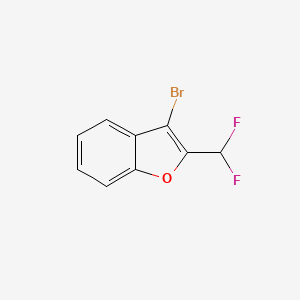

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-fluorophenyl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related acetamide compounds with diverse biological activities, such as opioid agonism, antiallergic properties, antimicrobial and hemolytic activities, and potential antipsychotic effects.

Synthesis Analysis

The synthesis of related acetamide compounds involves multiple steps, including the formation of intermediates such as ethyl esters, hydrazides, and oxadiazoles, followed by condensation reactions with amines or other nucleophiles. For example, the synthesis of kappa-opioid agonists involved the use of racemic or chiral amino acids to introduce various substituents . Similarly, the synthesis of antiallergic agents involved indolization, decarboxylation, and amidification steps . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The presence of specific functional groups, such as the oxadiazole ring and pyrrolidine moiety, as well as the substitution pattern on the phenyl ring, can significantly influence the potency and selectivity of these compounds. For instance, the presence of a 5-phenyl-1,3,4-oxadiazol-2-yl moiety has been associated with antimicrobial and hemolytic activities .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their functional groups. The reactivity of the amide bond, the presence of halogen substituents, and the potential for intramolecular interactions can lead to diverse chemical behaviors. For example, the synthesis of pyrazol-5-ols involved the use of isosteric replacements for amino and ketone groups, indicating the potential for structural modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect these properties and, consequently, the compound's pharmacokinetic profile. While the specific properties of "this compound" are not discussed, related compounds have shown variable activity in biological assays, suggesting a range of physicochemical characteristics .

Scientific Research Applications

Pharmacological Potential

The compound's structure, featuring a 1,2,4-oxadiazole moiety and a pyrrol ring, is reminiscent of structures found in pharmacologically active compounds. Research has demonstrated the utility of similar structures in the development of drugs with anti-inflammatory, antipsychotic, and anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have been explored for their anti-inflammatory activity, showcasing the relevance of such structures in pharmacological research (Nargund et al., 1994).

properties

IUPAC Name |

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O2/c1-2-22-8-4-7-14(22)17-20-16(24-21-17)11-19-15(23)10-12-5-3-6-13(18)9-12/h3-9H,2,10-11H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZMMCRRGWPUTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2508471.png)

![2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione](/img/structure/B2508477.png)

![N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B2508481.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine](/img/structure/B2508492.png)

![2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B2508493.png)